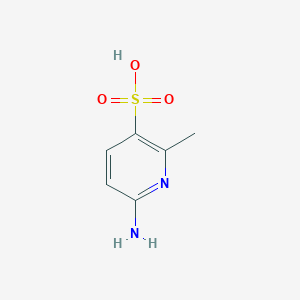
6-Amino-2-methylpyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-methylpyridine-3-sulfonic acid is a heterocyclic organic compound with the molecular formula C6H8N2O3S This compound is characterized by the presence of an amino group at the 6th position, a methyl group at the 2nd position, and a sulfonic acid group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methylpyridine-3-sulfonic acid typically involves the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups. The intermediate pyridine-3-sulfonyl chlorides are then hydrolyzed to form the sulfonic acids . Another method involves the direct sulfonation of pyridines under harsh conditions using concentrated oleum at temperatures ranging from 180-230°C with mercury salts as catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methylpyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonyl chlorides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonyl chlorides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Amino-2-methylpyridine-3-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-2-methylpyridine-3-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The amino group can participate in nucleophilic reactions, modifying the activity of enzymes and receptors. The compound’s effects are mediated through its ability to interact with proteins, nucleic acids, and other biomolecules, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyridine: Similar structure but lacks the sulfonic acid group.
3-Amino-2-methylpyridine: Similar structure but with different positions of the amino and methyl groups.
2-Methylpyridine-3-sulfonic acid: Similar structure but lacks the amino group.
Uniqueness
6-Amino-2-methylpyridine-3-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H8N2O3S |
|---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
6-amino-2-methylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C6H8N2O3S/c1-4-5(12(9,10)11)2-3-6(7)8-4/h2-3H,1H3,(H2,7,8)(H,9,10,11) |
InChI Key |
BXPHCPUGMREUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


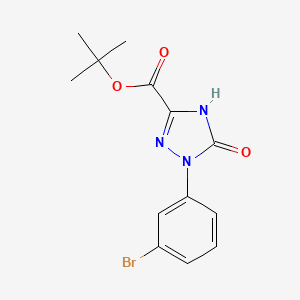


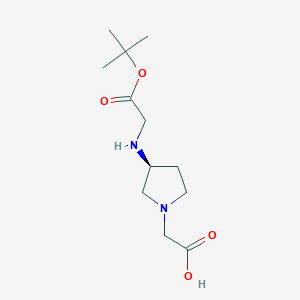
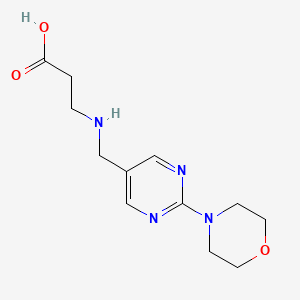
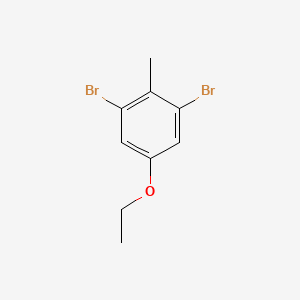
![1-(4-Bromophenyl)-2-azaspiro[3.3]heptane](/img/structure/B12995950.png)
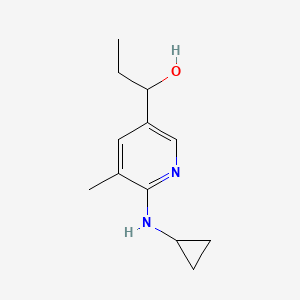
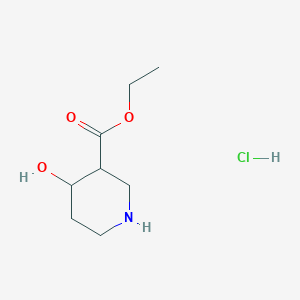

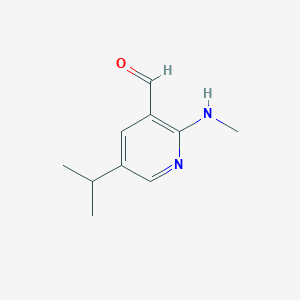
![N-Isopropyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B12995984.png)


